molecular formula C11H10N4 B6261001 3-(3-amino-5-methyl-1H-pyrazol-1-yl)benzonitrile CAS No. 1251076-29-5

3-(3-amino-5-methyl-1H-pyrazol-1-yl)benzonitrile

Cat. No.: B6261001
CAS No.: 1251076-29-5
M. Wt: 198.22 g/mol
InChI Key: NKXKRLLDQYLLNO-UHFFFAOYSA-N
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Description

3-(3-amino-5-methyl-1H-pyrazol-1-yl)benzonitrile is a heterocyclic compound that features a pyrazole ring substituted with an amino group and a methyl group, attached to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-amino-5-methyl-1H-pyrazol-1-yl)benzonitrile typically involves the formation of the pyrazole ring followed by its functionalization. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring . The amino and methyl groups can be introduced through subsequent substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-(3-amino-5-methyl-1H-pyrazol-1-yl)benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-(3-amino-5-methyl-1H-pyrazol-1-yl)benzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-amino-5-methyl-1H-pyrazol-1-yl)benzonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the amino and nitrile groups allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry .

Biological Activity

3-(3-amino-5-methyl-1H-pyrazol-1-yl)benzonitrile, a compound with the molecular formula C11_{11}H10_{10}N4_4, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various studies, and implications for therapeutic applications.

Structural Characteristics

The compound features a pyrazole ring substituted with an amino group and a benzonitrile moiety. Its structural formula is represented as follows:

  • Molecular Formula : C11_{11}H10_{10}N4_4
  • SMILES : CC1=CC(=NN1C2=CC=CC(=C2)C#N)N
  • InChI : InChI=1S/C11H10N4/c1-8-5-11(13)14-15(8)10-4-2-3-9(6-10)7-12/h2-6H,1H3,(H2,13,14)

Recent studies suggest that this compound acts as an androgen receptor (AR) modulator. Its biological activity primarily revolves around the inhibition of AR signaling pathways, which is crucial in the context of prostate cancer and other androgen-dependent diseases. The compound has shown promising results in vitro against various cancer cell lines, indicating its potential as a therapeutic agent.

Antiproliferative Effects

Several studies have evaluated the antiproliferative effects of this compound on different cancer cell lines. For instance:

Cell LineIC50_{50} (µM)Reference
HEL (acute erythroid leukemia)1.00 ± 0.42
K-562 (chronic myeloid leukemia)Varies
HL-60 (promyelocytic leukemia)Varies

These results indicate significant cytotoxicity against hematological malignancies, with selectivity indices suggesting a favorable therapeutic window.

Mechanistic Insights

The compound's mechanism involves binding to the androgen receptor, leading to a blockade of AR-mediated transcriptional activity. This action is particularly beneficial in treating AR-dependent cancers where AR antagonism is desired. In studies involving prostate cancer cell lines, the compound exhibited high affinity for AR and demonstrated substantial inhibition of cell proliferation.

Case Studies

A notable case study involved the evaluation of this compound against prostate cancer cells. The findings revealed that treatment with this compound led to:

  • Reduced Cell Viability : Significant decrease in cell viability was observed at concentrations above 0.5 µM.
  • AR Antagonism : The compound effectively inhibited AR signaling pathways, which correlated with decreased expression of AR target genes.

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound indicate favorable absorption and distribution characteristics. Studies have shown that it possesses low potential for drug-drug interactions and exhibits a favorable safety profile with minimal toxicity observed in normal cell lines.

Properties

CAS No.

1251076-29-5

Molecular Formula

C11H10N4

Molecular Weight

198.22 g/mol

IUPAC Name

3-(3-amino-5-methylpyrazol-1-yl)benzonitrile

InChI

InChI=1S/C11H10N4/c1-8-5-11(13)14-15(8)10-4-2-3-9(6-10)7-12/h2-6H,1H3,(H2,13,14)

InChI Key

NKXKRLLDQYLLNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC=CC(=C2)C#N)N

Purity

93

Origin of Product

United States

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